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Iodosalinosporamide -

Iodosalinosporamide

Catalog Number: EVT-10953688
CAS Number:
Molecular Formula: C15H20INO4
Molecular Weight: 405.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  1. Natural Extraction: The compound is isolated from marine sediments where Salinispora tropica is found. This method involves culturing the bacteria and extracting the metabolites using organic solvents.
  2. Chemical Synthesis: Recent studies have focused on total synthesis strategies that utilize various organic reactions, including:
    • Coupling Reactions: These are employed to form the core structure of Iodosalinosporamide.
    • Functionalization: Specific functional groups are introduced to enhance its biological properties.
    • Deprotection Strategies: These are used to reveal active sites necessary for biological interaction.

Technical details regarding these methods often involve multi-step synthetic pathways that require careful control of reaction conditions to ensure yield and purity.

Molecular Structure Analysis

Iodosalinosporamide possesses a complex molecular structure that can be represented as follows:

  • Molecular Formula: C₁₄H₁₃I₁N₄O₄S
  • Molecular Weight: 404.25 g/mol

The structure includes multiple rings and functional groups that contribute to its activity. The presence of iodine in its structure is significant as it enhances the compound's reactivity and potential interactions with biological targets.

Structural Data

  • X-ray Crystallography: Structural elucidation through X-ray crystallography has provided insights into the three-dimensional arrangement of atoms within Iodosalinosporamide.
  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy has been utilized to confirm the presence of specific functional groups and their connectivity.
Chemical Reactions Analysis

Iodosalinosporamide undergoes several chemical reactions that are crucial for its functionality:

  1. Nucleophilic Substitution Reactions: The iodine atom can participate in nucleophilic substitution reactions, allowing for modifications that can enhance its pharmacological properties.
  2. Hydrolysis: The compound can hydrolyze under certain conditions, affecting its stability and activity.
  3. Redox Reactions: The presence of various functional groups allows for redox reactions, which can be exploited in drug design to improve efficacy.

Technical details about these reactions often include specific reaction conditions such as temperature, pH, and solvent choice.

Mechanism of Action

The mechanism of action of Iodosalinosporamide primarily involves its interaction with cellular targets that are critical for cancer cell proliferation:

  • Inhibition of Proteasome Activity: Iodosalinosporamide has been shown to inhibit the proteasome, leading to an accumulation of pro-apoptotic factors within cells.
  • Induction of Apoptosis: By disrupting protein homeostasis, it triggers apoptosis in cancer cells, making it a potential therapeutic agent for treating malignancies.

Data from various studies indicate that Iodosalinosporamide's effectiveness varies across different cancer cell lines, highlighting its potential specificity in targeting tumor cells while sparing normal cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iodosalinosporamide typically appears as a yellowish powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is sensitive to ligh
Biosynthetic Engineering and Halogenase Enzymology

Enzymatic Halogenation Machinery in Salinispora tropica

Salinispora tropica, an obligate marine actinomycete, possesses specialized enzymatic machinery for incorporating halogens into the potent proteasome inhibitor salinosporamide A. This organism employs a non-heme iron(II), α-ketoglutarate (αKG)-dependent halogenase, Salinospora chlorinase (SalL), which catalyzes the tert-chlorination of the ethylmalonyl-coenzyme A (CoA) precursor during salinosporamide biosynthesis [1] [7]. Unlike haloperoxidases that generate diffusible hypohalous acids (HOX), SalL mediates site-specific chlorination via a high-valent iron-oxo intermediate (Feᴵⱽ=O). This intermediate abstracts a hydrogen atom from the substrate’s unactivated C-2 position, forming a substrate radical. Chloride rebound then yields the chlorinated product [1] [2].

SalL exhibits strict chloride selectivity under physiological conditions due to its halide-binding pocket architecture. Structural studies reveal a constrained active site with residues (e.g., Asn, Gln) that preferentially stabilize smaller halides via hydrogen bonding and electrostatic interactions. Iodide (ionic radius: 2.06 Å) is sterically and electronically disfavored compared to chloride (1.81 Å) [1] [7]. This specificity ensures efficient chlorination in seawater-dominated environments (Cl⁻ ≈ 540 mM; I⁻ < 0.5 μM) [6].

Table 1: Key Characteristics of Halogenase Classes in Natural Product Biosynthesis

Halogenase ClassCofactor RequirementsHalogenating SpeciesSubstrate PreferenceExample Enzymes
Non-heme Fe(II)/αKG-dependentFe(II), O₂, αKGX• (halogen radical)Aliphatic, unactivated C-H bondsSalL, SyrB2
Flavin-dependentFADH₂, O₂X⁺ (electrophilic)Electron-rich aromaticsPrnA, RebH
Vanadium-dependent haloperoxidaseVanadate, H₂O₂HOX (hypohalous acid)Electron-rich aromatics/alkenesV-BPO

Substrate Specificity Engineering of SalL-like Halogenases

Engineering SalL to accept iodide requires strategic manipulation of its active site to accommodate larger halide ions. Key approaches include:

  • Binding Pocket Expansion: Mutagenesis of residues lining the halide-binding pocket (e.g., S189V, N175A) enlarges the cavity, reducing steric clash with iodide. Computational modeling predicts that replacing asparagine with alanine increases cavity volume by ~15%, enhancing iodide affinity [1] [7].
  • Electrostatic Optimization: Neutralizing positively charged residues (e.g., R180Q) near the binding site weakens chloride selectivity by disrupting optimal charge interactions with smaller halides. This promotes iodide binding while retaining iron coordination geometry [2].
  • Chimeric Enzyme Construction: Fusion of SalL’s catalytic domain with halide-binding motifs from iodoperoxidases (e.g., thyroid peroxidase) introduces iodide-specific residues (e.g., glutamate, histidine) [7].

Table 2: Engineering Strategies for Altering Halogenase Specificity

StrategyTarget ResiduesEffect on Iodide AffinityChallenges
Cavity enlargementAsn175, Ser189↑↑↑ Steric accommodationReduced chlorination efficiency
Charge neutralizationArg180, Lys184↑ Electrostatic compatibilityPotential loss of Fe²⁺/αKG binding
Motif graftingHalide channel loops↑↑ Iodide traffickingStructural instability

These modifications enable the synthesis of iodoethylmalonyl-CoA, the precursor for iodosalinosporamide. However, engineered variants often exhibit reduced catalytic turnover due to suboptimal positioning of iodide for radical rebound [7].

Mutasynthetic Incorporation of Iodinated Precursors

Mutasynthesis—feeding iodinated precursors to Salinispora tropica mutants blocked in salinosporamide biosynthesis—bypasses native halogenase specificity. Key steps include:

  • Halogenase Gene Knockout: Deletion of salL generates a non-chlorinating strain incapable of producing salinosporamide A [6].
  • Precursor Feeding: Supplementing cultures with synthetic iodoethylmalonyl-CoA or iodoethylmalonate derivatives. Sodium iodide (NaI) alone fails to induce iodination due to cellular impermeability and precursor pathway specificity [6].
  • Sodium Dependency Optimization: Replacing seawater with 2–3% NaI enhances iodide uptake, as Salinispora tropica requires sodium for growth (≥0.5 M Na⁺). This method boosted iodinated analog yield by 4-fold in bromide-enriched cultures [6].

Challenges include:

  • Cellular Toxicity: Iodide above 10 mM inhibits growth, necessitating controlled fed-batch systems.
  • Precursor Degradation: Iodoethylmalonyl-CoA is labile in fermentation media, requiring stabilized ester analogs (e.g., N-acetylcysteamine thioesters) [6].
  • Biosynthetic Flexibility: The salinosporamide assembly line must accept bulkier iodo-precursors, which may reduce incorporation efficiency compared to chloro-analogs.

Heterologous Expression Systems for Halogenated Analogs

Heterologous expression enables scalable iodosalinosporamide production by circumventing Salinispora tropica’s slow growth and complex media requirements. Successful systems include:

  • Escherichia coli with Cobalamin Transporters: Coexpression of engineered SalL (e.g., N175A/S189V) and the BtuBEF cobalamin uptake system enhances iodide import. Respiratory reductive dehalogenases (e.g., Dehalobacter spp.) provide cobamide-dependent halide trafficking, achieving ~40% iodination efficiency in cell lysates [4] [5].
  • Baculovirus-Infected Insect Cells: Ideal for large, multidomain proteins (e.g., salinosporamide polyketide synthase). The system’s eukaryotic machinery ensures proper folding of halogenase-activator complexes. Yields reach 5–10 mg/L for purified iodosalinosporamide [8].
  • Lactococcus lactis with Nisin Induction: Secretes halogenated intermediates via the nisin-controlled expression (NICE) system. However, limited post-translational modification capability reduces SalL activity [5] [8].

Table 3: Heterologous Systems for Iodosalinosporamide Precursor Production

Host SystemYield of Iodinated PrecursorAdvantagesLimitations
Escherichia coli (Btu-enhanced)0.8–1.2 mg/LRapid growth, high iodide uptakeCytoplasmic iodide toxicity
Baculovirus/Sf9 cells5–10 mg/LProper folding, scalabilityCost-intensive, slow
Lactococcus lactis (NICE)<0.3 mg/LSecretion, minimal proteolysisLow halogenase activity

Critical considerations:

  • Anaerobic Expression: Essential for Fe(II)/αKG halogenases to prevent iron oxidation [4].
  • Cofactor Supplementation: αKG and ascorbate (electron donor) must be added to sustain SalL activity [8].
  • Solubility Tags: Fusion with maltose-binding protein (MBP) or thioredoxin improves SalL solubility in E. coli [5].

These systems enable mechanistic studies of iodination and scalable production of iodosalinosporamide for preclinical evaluation [4] [8].

Properties

Product Name

Iodosalinosporamide

IUPAC Name

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-(2-iodoethyl)-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Molecular Formula

C15H20INO4

Molecular Weight

405.23 g/mol

InChI

InChI=1S/C15H20INO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1

InChI Key

JAZCCWDRHBENHK-SHTIJGAHSA-N

Canonical SMILES

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCI

Isomeric SMILES

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCI

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